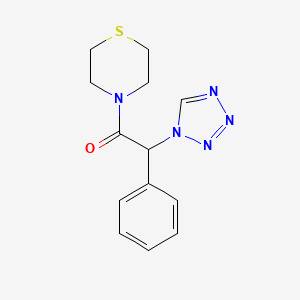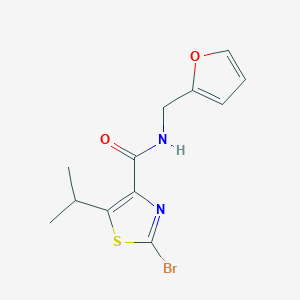![molecular formula C22H22FN3O3 B11125526 N-(4-fluorophenyl)-4-isobutyl-1,5-dioxo-2,3,4,5-tetrahydropyrrolo[1,2-a]quinazoline-3a(1H)-carboxamide](/img/structure/B11125526.png)
N-(4-fluorophenyl)-4-isobutyl-1,5-dioxo-2,3,4,5-tetrahydropyrrolo[1,2-a]quinazoline-3a(1H)-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-fluorophenyl)-4-isobutyl-1,5-dioxo-2,3,4,5-tetrahydropyrrolo[1,2-a]quinazoline-3a(1H)-carboxamide, often referred to as Compound 11k , belongs to the quinazoline family. Quinazolines are nitrogen-containing heterocyclic compounds with diverse biological effects, including antitumor, antimicrobial, antimalarial, and kinase inhibition activities . In recent years, the quinazoline framework has gained attention in developing anticancer agents, with compounds like afatinib, erlotinib, gefitinib, and lapatinib approved for clinical use by the US Food and Drug Administration .
Vorbereitungsmethoden
The synthesis of Compound 11k involves the following steps:
Iodine-Catalyzed Reaction: Starting from 2-aminobenzamide and 2-oxopentanedioic acid, the reaction proceeds in ionic liquids to yield 1,5-dioxo-1,2,3,3a,4,5-hexahydropyrrolo[1,2-a]quinazoline-3a-carboxylic acid derivatives. The exact synthetic route and reaction conditions are detailed in the literature.
Analyse Chemischer Reaktionen
Compound 11k may undergo various chemical reactions, including oxidation, reduction, and substitution. Common reagents and conditions used in these reactions are context-dependent and would require further investigation. Major products formed from these reactions could include derivatives with modified functional groups or altered pharmacological properties.
Wissenschaftliche Forschungsanwendungen
Antitumor Activity: It exhibits potent cytotoxicity against prostate cancer cells (PC-3) and inhibits colony formation and migration.
Biological Studies: Researchers can explore its effects on cell cycle arrest, apoptosis, and intracellular reactive oxygen species.
Medicinal Chemistry: Further optimization of Compound 11k may lead to novel anti-tumor agents.
Wirkmechanismus
The precise mechanism by which Compound 11k exerts its effects remains an active area of research. It likely involves interactions with specific molecular targets and signaling pathways within cancer cells.
Vergleich Mit ähnlichen Verbindungen
While Compound 11k’s uniqueness lies in its specific structure, it shares similarities with other quinazoline-based compounds, such as afatinib, erlotinib, and gefitinib . These compounds also target cancer-related pathways and have demonstrated clinical efficacy.
Eigenschaften
Molekularformel |
C22H22FN3O3 |
|---|---|
Molekulargewicht |
395.4 g/mol |
IUPAC-Name |
N-(4-fluorophenyl)-4-(2-methylpropyl)-1,5-dioxo-2,3-dihydropyrrolo[1,2-a]quinazoline-3a-carboxamide |
InChI |
InChI=1S/C22H22FN3O3/c1-14(2)13-25-20(28)17-5-3-4-6-18(17)26-19(27)11-12-22(25,26)21(29)24-16-9-7-15(23)8-10-16/h3-10,14H,11-13H2,1-2H3,(H,24,29) |
InChI-Schlüssel |
VXKHHGHBNMMUND-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)CN1C(=O)C2=CC=CC=C2N3C1(CCC3=O)C(=O)NC4=CC=C(C=C4)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![4-{[4-(3-methoxyphenyl)piperazino]carbonyl}-2-methyl-1(2H)-phthalazinone](/img/structure/B11125450.png)

![3-(2,3-dihydro-1-benzofuran-5-yl)-N-[2-(4-methoxyphenyl)-2-oxoethyl]propanamide](/img/structure/B11125454.png)

![5-(2,3-dimethoxyphenyl)-3-hydroxy-4-{[4-(prop-2-en-1-yloxy)phenyl]carbonyl}-1-(pyridin-3-ylmethyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B11125462.png)
![5-(4-bromophenyl)-3-hydroxy-4-[(2-methyl-2,3-dihydro-1-benzofuran-5-yl)carbonyl]-1-(1,3-thiazol-2-yl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B11125463.png)
![N-{2-[(E)-1-cyano-2-(5-methylfuran-2-yl)ethenyl]-4-(thiophen-2-yl)-1,3-thiazol-5-yl}furan-2-carboxamide](/img/structure/B11125466.png)
![methyl 2-ethyl-5-(4-fluorophenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11125468.png)
![4-{[4-(benzyloxy)phenyl]carbonyl}-3-hydroxy-1-[2-(morpholin-4-yl)ethyl]-5-(pyridin-3-yl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B11125478.png)
![Methyl 5-benzyl-2-{[(2,2-dimethyl-5-oxotetrahydro-3-furanyl)carbonyl]amino}-1,3-thiazole-4-carboxylate](/img/structure/B11125482.png)
![(2E)-6-(4-methylbenzyl)-2-[(5-methylfuran-2-yl)methylidene]-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione](/img/structure/B11125490.png)
![7-Chloro-2-[5-(2-methylpropyl)-1,3,4-thiadiazol-2-yl]-1-[4-(methylsulfanyl)phenyl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B11125507.png)
